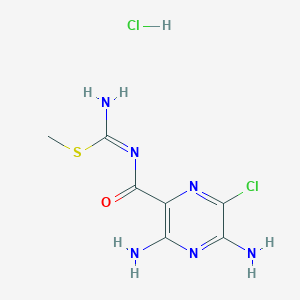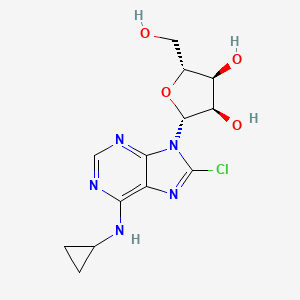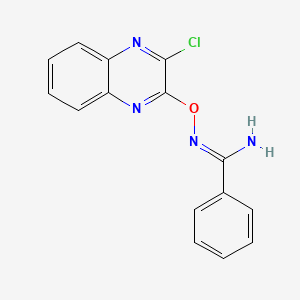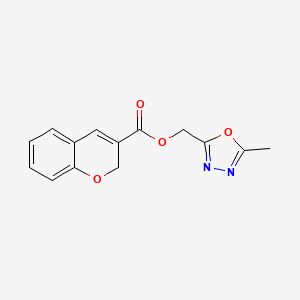![molecular formula C19H14ClN3O B12924912 N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide CAS No. 915778-07-3](/img/structure/B12924912.png)
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated and further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, temperatures, and catalysts .
Analyse Des Réactions Chimiques
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with potential therapeutic applications.
Propriétés
Numéro CAS |
915778-07-3 |
|---|---|
Formule moléculaire |
C19H14ClN3O |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-(1-chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3O/c1-11-10-21-18(20)16-14-9-13(7-8-15(14)23-17(11)16)22-19(24)12-5-3-2-4-6-12/h2-10,23H,1H3,(H,22,24) |
Clé InChI |
RCSUROFMPDIDNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




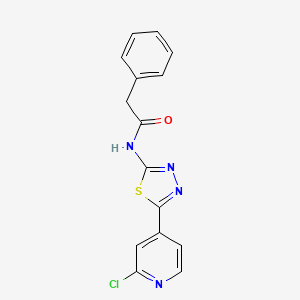

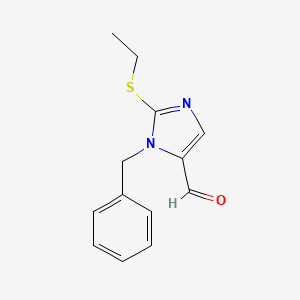
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

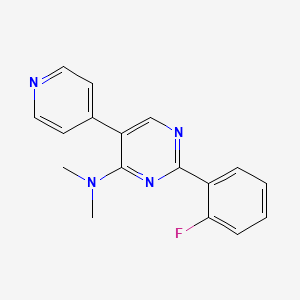
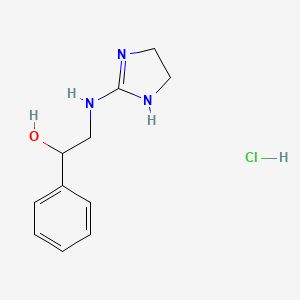
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
